molecular formula C18H14ClFN2O2S2 B2488213 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 2034342-87-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2488213
CAS No.: 2034342-87-3
M. Wt: 408.89
InChI Key: ZWVQPMGDXJVGJQ-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is a complex organic compound that features a bithiophene moiety and a substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which is then functionalized to introduce the ethyl group. This intermediate is then reacted with 3-chloro-4-fluoroaniline under suitable conditions to form the final ethanediamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bithiophene moiety can also participate in π-π interactions, which are crucial in materials science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is unique due to its combination of a bithiophene moiety and a substituted ethanediamide structure. This unique combination imparts specific electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2S2/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVQPMGDXJVGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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